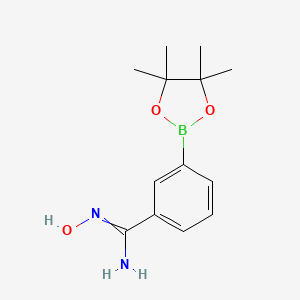
N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hidroxi-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benceno-1-carboximidamida: es un compuesto orgánico que presenta un grupo éster borónico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-hidroxi-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benceno-1-carboximidamida típicamente implica la reacción de ácido 3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzoico con hidroxilamina en condiciones adecuadas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina en un solvente orgánico como diclorometano.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilamina, lo que lleva a la formación de derivados nitroso o nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo hidroxilamina en una amina.
Sustitución: El grupo éster borónico puede participar en reacciones de acoplamiento de Suzuki-Miyaura, permitiendo la formación de enlaces carbono-carbono con varios haluros de arilo o vinilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los catalizadores de paladio, como Pd(PPh3)4, se utilizan comúnmente en reacciones de acoplamiento de Suzuki-Miyaura, junto con bases como carbonato de potasio en solventes como tolueno o etanol.
Productos principales
Oxidación: Derivados nitroso o nitro.
Reducción: Aminas.
Sustitución: Varios compuestos biarílicos dependiendo del haluro utilizado en la reacción de acoplamiento.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento de Suzuki-Miyaura. Su grupo éster borónico es altamente reactivo y versátil, lo que lo hace valioso en la síntesis de fármacos y agroquímicos.
Biología y medicina
En química medicinal, los derivados del compuesto se exploran por su potencial como inhibidores enzimáticos o como intermediarios en la síntesis de moléculas biológicamente activas. El grupo hidroxilamina puede interactuar con varios objetivos biológicos, lo que lo convierte en un andamiaje útil en el diseño de fármacos.
Industria
La reactividad y estabilidad del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales, como polímeros y recubrimientos avanzados. Sus derivados también se pueden utilizar en la producción de materiales electrónicos y sensores.
Mecanismo De Acción
El mecanismo por el cual N-hidroxi-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benceno-1-carboximidamida ejerce sus efectos depende de su aplicación específica. En reacciones de acoplamiento de Suzuki-Miyaura, el grupo éster borónico se somete a transmetalación con un catalizador de paladio, seguido de eliminación reductora para formar el enlace carbono-carbono deseado. En sistemas biológicos, el grupo hidroxilamina puede formar enlaces covalentes con sitios activos de enzimas, potencialmente inhibiendo su actividad.
Comparación Con Compuestos Similares
Compuestos similares
4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído: Este compuesto también contiene un grupo éster borónico y se utiliza en reacciones de acoplamiento similares.
Metil 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzoato: Otro derivado de éster borónico utilizado en la síntesis orgánica.
Ácido 4-formilbencenoborónico, éster pinacol: Similar en estructura y reactividad, utilizado en reacciones de acoplamiento y como intermedio en la síntesis orgánica.
Singularidad
N-hidroxi-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benceno-1-carboximidamida es único debido a la presencia de un grupo éster borónico y un grupo hidroxilamina.
Propiedades
Fórmula molecular |
C13H19BN2O3 |
|---|---|
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
N'-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16) |
Clave InChI |
ZHZGACUBZDHQCQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
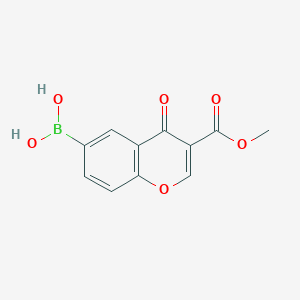

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
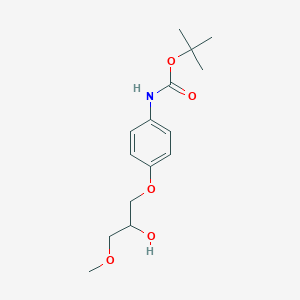

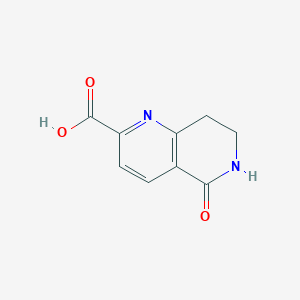
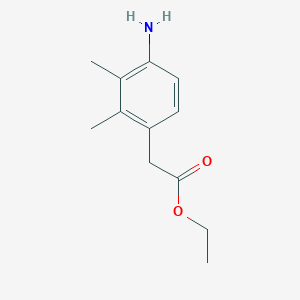
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
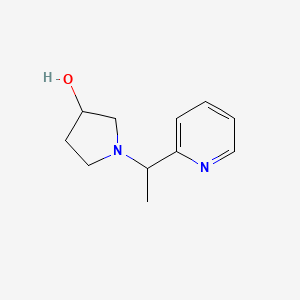
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
